![molecular formula C21H17FN2O6 B2514362 Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate CAS No. 1358224-52-8](/img/structure/B2514362.png)

Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

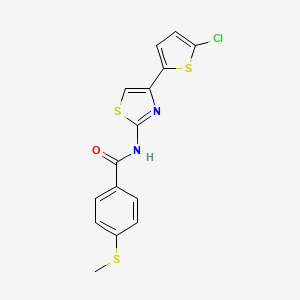

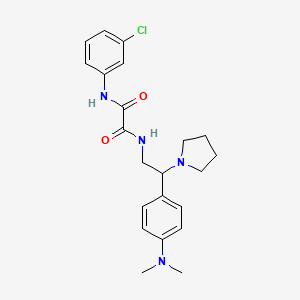

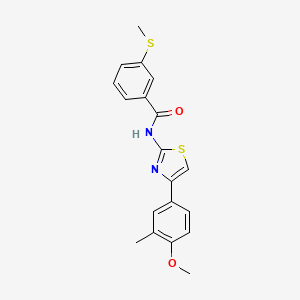

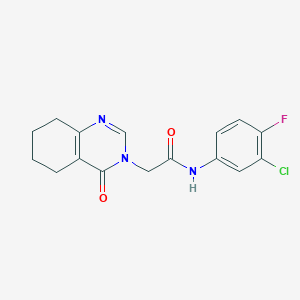

The compound "Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate" is a structurally complex molecule that appears to be related to a class of compounds known for their potential pharmacological activities. The presence of a quinoline core, a benzo[d][1,3]dioxole moiety, and a fluorine atom suggests that this compound could be of interest in the development of new therapeutic agents, particularly as quinoline derivatives are known to exhibit a wide range of biological activities, including antibacterial properties as seen in substituted 4-oxoquinoline-3-carboxylic acids .

Synthesis Analysis

The synthesis of related quinoline derivatives has been reported in the literature. For instance, a series of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives were synthesized via a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes, using KHSO4 as a catalyst under ultrasound irradiation conditions . Although the target compound is not directly mentioned, the methodology described could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex and diverse. X-ray structural analysis has been employed to establish the structure of related compounds, such as methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylates . This technique could be used to determine the precise molecular geometry of "Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate," which would be essential for understanding its chemical reactivity and interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of quinoline derivatives can be influenced by the substituents attached to the quinoline core. For example, the presence of a methylenedioxy group can affect the electron density and, consequently, the reactivity of the molecule . The specific reactions that "Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate" might undergo have not been detailed in the provided papers, but it can be inferred that its reactivity would be influenced by the electron-donating and withdrawing effects of its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on their specific substituents. For instance, the solubility, melting point, and stability of these compounds can be affected by the presence of functional groups such as methylenedioxy or methyl groups . The antibacterial activities of certain quinoline derivatives have been evaluated, with some compounds showing potent activity against both gram-positive and gram-negative bacteria . The compound could potentially exhibit similar properties, but specific studies would be required to confirm this.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The scientific research around Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate primarily focuses on its synthesis, chemical properties, and potential applications in various fields. Notably, studies have concentrated on synthesizing novel compounds and exploring their electronic structure, absorption spectra, and nonlinear optical (NLO) properties.

For instance, research on the synthesis and DFT calculations of novel heteroannulated chromone derivatives, such as the 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6] naphthyridine-6(5H),8-dione (MBCND), provides insight into the equilibrium geometry and electronic properties of similar compounds. This study included detailed theoretical analyses, such as NBO analysis and electronic absorption spectra, to understand the compound's electronic structure and potential applications in materials science (Halim & Ibrahim, 2017).

Antibacterial Applications

Another critical area of research is the development of antibacterial agents. Compounds related to Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate, especially those within the quinoline family, have been synthesized and tested for their antibacterial activities. Studies have shown that certain derivatives exhibit potent antibacterial activities against a wide range of Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in developing new antibacterial drugs (Miyamoto et al., 1990).

Fluorescence and Photophysical Properties

The exploration of fluorescent properties and photophysical behavior is another significant research domain. Compounds structurally related to Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate have been synthesized to study their luminescent properties and potential applications in fluorescent probes and materials science. These studies provide valuable insights into designing new materials with enhanced fluorescence and photophysical characteristics for various technological applications (Srivastava, Singh, & Mishra, 2016).

Orientations Futures

The future research directions could involve further synthesis and evaluation of similar compounds, given their potential biological activities . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships .

Propriétés

IUPAC Name |

methyl 4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O6/c1-27-21(26)16-8-18(14-7-13(22)3-4-15(14)24-16)28-10-20(25)23-9-12-2-5-17-19(6-12)30-11-29-17/h2-8H,9-11H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJYWKMIWLPHTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2514284.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2514285.png)

![1-(6-phenylpyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide](/img/structure/B2514286.png)

![(E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2514288.png)

![Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2514295.png)